![molecular formula C15H16N2O2S B1317406 1-[(4-Methylphenyl)sulfonyl]indolin-6-amine CAS No. 927997-18-0](/img/structure/B1317406.png)

1-[(4-Methylphenyl)sulfonyl]indolin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

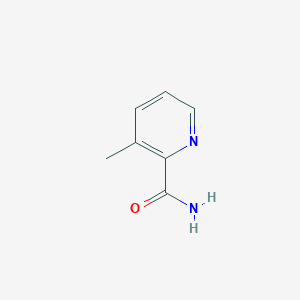

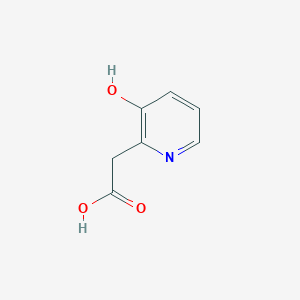

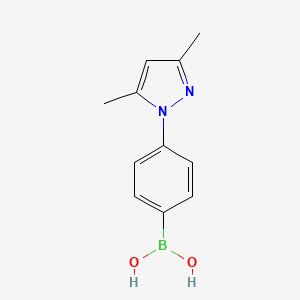

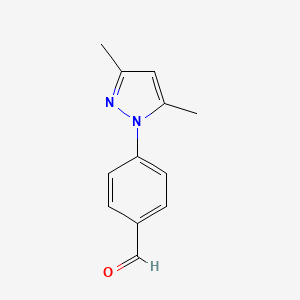

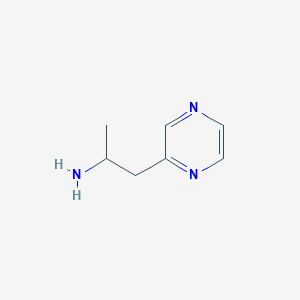

1-[(4-Methylphenyl)sulfonyl]indolin-6-amine is an organic compound that belongs to the class of indoline derivatives. It has the molecular formula C15H16N2O2S and a molecular weight of 288.36 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Transformations

- Preparation of Vinylogous Sulfonamides : Research indicates that vinylogous sulfonamides, structurally related to "1-[(4-Methylphenyl)sulfonyl]indolin-6-amine," can be prepared through the condensation of methiodide salts and ethyl [(4-methylphenyl)sulfonyl]acetate, leading to sulfone-substituted indolizines, which are useful scaffolds for alkaloid synthesis (Michael et al., 2004).

- Direct C-7 Amidation of Indolines : An environmentally benign method for C-7 selective C–H amidation of indolines using sulfonyl, acyl, and aryl azides as the amino source has been developed, offering a scalable synthesis of 7-aminoindolines (Hou et al., 2015).

Material Science and Environmental Applications

- Sulfonated Thin-film Composite Membranes : Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, showing improved water flux for the treatment of dye solutions, indicating the compound's relevance in enhancing membrane properties for environmental applications (Liu et al., 2012).

Pharmacological and Therapeutic Research

- Anticancer Prodrugs : Amino acid conjugates of indolin-2-one derivatives, structurally related to "this compound," have been investigated as water-soluble anticancer prodrugs, showing potent activity against cancer cell lines, highlighting the potential therapeutic applications of these compounds (Lee et al., 2014).

Bioactive Compound Synthesis

- Synthesis of Biologically Relevant Compounds : Research has focused on the green synthesis of spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles], providing insights into their spectral and X-ray crystallographic behaviors, suggesting the compound's utility in the synthesis of bioactive molecules (Sharma et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds, such as sulfonamides, have been known to inhibit folate metabolism .

Mode of Action

It’s worth noting that sulfonamides, which also contain a sulfonyl group, work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .

Biochemical Pathways

For instance, polyamines, which include certain types of amines, can activate ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms .

Pharmacokinetics

A study on targeted drug delivery using quaternary ammonium connections, which could potentially include 1-tosylindolin-6-amine, suggests that such connections can improve pharmacokinetics and the therapeutic index .

Result of Action

For instance, novel indole amines have shown good antioxidant potential compared to standard drugs .

Action Environment

It’s known that the fluorescence quenching of organic molecules by various quenchers like aromatic amines can be affected by various factors such as temperature, viscosity, solvent polarity, etc, of the surrounding medium .

Analyse Biochimique

Biochemical Properties

1-[(4-Methylphenyl)sulfonyl]indolin-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with high affinity to multiple receptors, which makes it a valuable candidate for developing new therapeutic agents . The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to affect the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, the compound can alter gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation or other factors.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cells, affecting their function and behavior.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects . Targeting signals and post-translational modifications play a crucial role in directing the compound to these compartments. The localization of the compound can influence its activity and function, as it interacts with specific biomolecules within these compartments.

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2,3-dihydroindol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-11-2-6-14(7-3-11)20(18,19)17-9-8-12-4-5-13(16)10-15(12)17/h2-7,10H,8-9,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYBWYBCJQEDOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.7]decan-4-one](/img/structure/B1317323.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)

![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)